molecular formula C9H11F3N2 B8816941 N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine CAS No. 952195-06-1

N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine

Cat. No. B8816941
M. Wt: 204.19 g/mol
InChI Key: BIPBIDJWDOUAFC-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

prepared by reaction of 6-trifluoromethyl-pyridin-2-carbaldehyde (Ashimori A. Chem. Pharm. Bull. 1990, 38, 9, 2446-2458) with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[N:8]=[C:7]([CH:9]=O)[CH:6]=[CH:5][CH:4]=1.[CH2:13]([NH2:15])[CH3:14]>C1COCC1>[CH2:13]([NH:15][CH2:9][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([C:2]([F:12])([F:11])[F:1])[N:8]=1)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=CC(=N1)C=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC1=NC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.